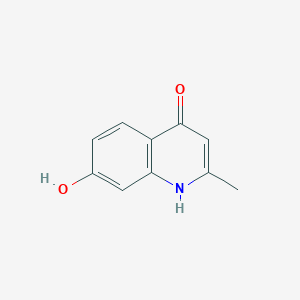

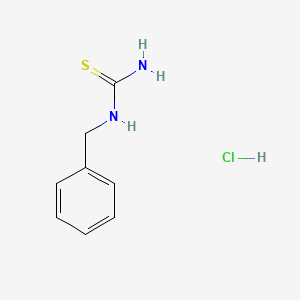

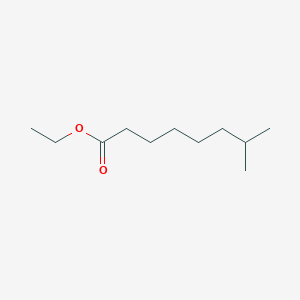

![molecular formula C8H4N2O2S B6613745 2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-48-6](/img/structure/B6613745.png)

2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Overview

Description

2-Cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (2-CN-TPCA) is a promising new compound with a wide range of potential applications in scientific research. It is a member of the thienopyrrole family of compounds, and has been studied for its ability to act as a synthetic intermediate in organic synthesis, as well as its potential use in the development of new drugs and materials.

Scientific Research Applications

2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of potential applications in scientific research. It has been studied for its potential use as a synthetic intermediate in organic synthesis, as well as its potential use in the development of new drugs and materials. In addition, it has been studied for its potential use in the synthesis of a variety of compounds, including polymers, dyes, and other materials.

Mechanism of Action

2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been studied for its ability to act as a synthetic intermediate in organic synthesis. The compound is believed to act as a proton-transfer catalyst, which can facilitate the formation of new chemical bonds between molecules. In addition, 2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can act as a Lewis acid, which can facilitate the formation of new carbon-carbon bonds.

Biochemical and Physiological Effects

2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells. In addition, it has been studied for its potential anti-inflammatory and anti-cancer effects. However, the full range of its biochemical and physiological effects is still not fully understood.

Advantages and Limitations for Lab Experiments

2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and can be stored in a stable form. Furthermore, it is a relatively non-toxic compound, making it safer to work with than other compounds. However, it is important to note that the compound is sensitive to light and air, and must be handled carefully in order to avoid contamination.

Future Directions

The potential applications of 2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are still being explored. Future research will focus on further understanding its biochemical and physiological effects, as well as its potential use in the development of new drugs and materials. In addition, research will focus on improving the synthesis method, in order to increase the purity and yield of the product. Finally, research will focus on exploring new applications of the compound, such as its potential use in the synthesis of polymers and other materials.

properties

IUPAC Name |

2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2S/c9-3-4-1-5-7(13-4)2-6(10-5)8(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUZWINNRRQSPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1NC(=C2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

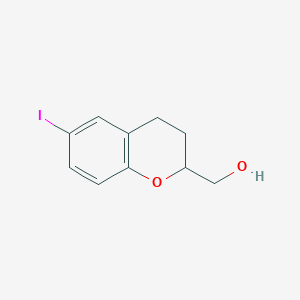

![3-[(3-fluorophenyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6613684.png)

![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)

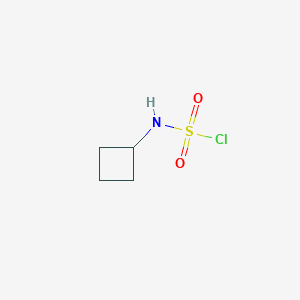

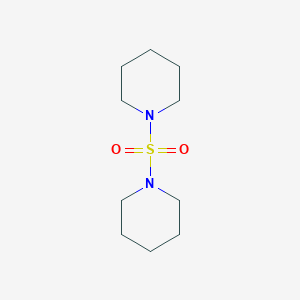

![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)

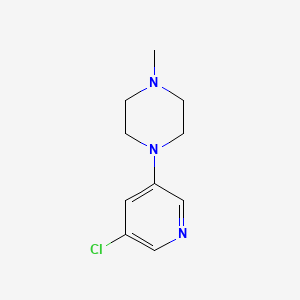

![4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid](/img/structure/B6613746.png)

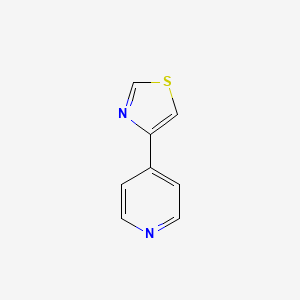

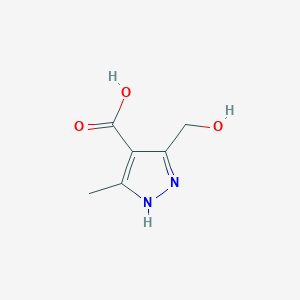

![2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613753.png)